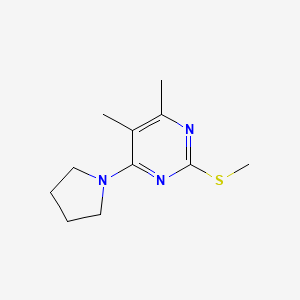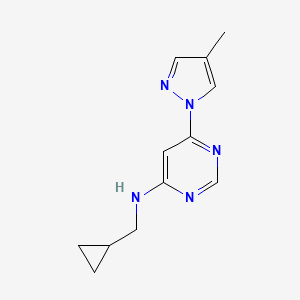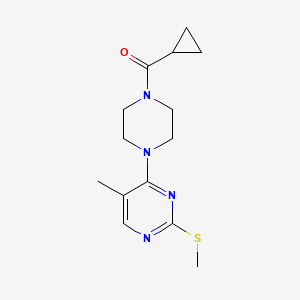
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine, also known as 4,5-DM-2-MS-6-Pyr, is a small molecule organic compound. It is a member of the pyrimidine family, which are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities. 4,5-DM-2-MS-6-Pyr has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and chemical synthesis.
Aplicaciones Científicas De Investigación
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential applications in drug discovery, biochemistry, and chemical synthesis. In drug discovery, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been investigated for its potential to inhibit the growth of cancer cells. In biochemistry, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways. In chemical synthesis, 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been used as a starting material in the synthesis of a variety of organic compounds.
Mecanismo De Acción
The exact mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr is not fully understood. However, it is thought to interact with specific proteins in the body, such as enzymes involved in metabolic pathways, to modulate their activity. It is also believed to interact with receptors on the surface of cells to regulate their activity.
Biochemical and Physiological Effects
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the growth of cancer cells, modulate the activity of enzymes involved in metabolic pathways, and interact with receptors on the surface of cells to regulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to handle and manipulate. Additionally, the synthesis process is relatively simple and can be performed in a short amount of time. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its availability can be limited. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects.
Direcciones Futuras
There are a number of potential future directions for research into 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr. For example, further research could be conducted to better understand its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, research could be conducted to investigate its potential applications in drug discovery and chemical synthesis. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr.
Métodos De Síntesis
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 2-methylsulfanylacetamide with 6-bromopyrrolidine in the presence of anhydrous potassium carbonate, followed by the deprotection of the bromide group with aqueous hydrochloric acid. The resulting compound is then reacted with 4,5-dimethylpyrimidine in the presence of a base, such as potassium hydroxide, to yield 4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine6-Pyr.
Propiedades
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-8-9(2)12-11(15-3)13-10(8)14-6-4-5-7-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJKFSQYAMNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCC2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6441507.png)
![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)
![4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441516.png)

![5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441525.png)
![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)